Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-
Description
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R,3S,6S,7S)- is a branched-chain fatty acid methyl ester characterized by a 15-carbon backbone (pentadecanoic acid) with multiple functional groups: a hydroxyl (-OH) at position 6, a methoxy (-OCH₃) at position 2, and methyl (-CH₃) groups at positions 3 and 5. The stereochemistry is denoted as (2R,3S,6S,7S), indicating relative configurations at these chiral centers. Such polyfunctionalized esters are often found in natural products or synthesized for pharmacological and industrial applications, such as reference standards, synthetic intermediates, or bioactive agents .
Properties
CAS No. |
102616-25-1 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (2R,3S,6S,7S)-6-hydroxy-2-methoxy-3,7-dimethylpentadecanoate |
InChI |
InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1 |
InChI Key |
YVKCBZZHPCUOMW-XLAORIBOSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)[C@H](CC[C@H](C)[C@H](C(=O)OC)OC)O |
Canonical SMILES |
CCCCCCCCC(C)C(CCC(C)C(C(=O)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Esterification and Functionalization
The most common approach involves sequential esterification, hydroxylation, and methylation. Starting with pentadecanoic acid, the methyl ester is formed via acid-catalyzed esterification with methanol (90–95% yield). Subsequent hydroxylation at position 6 is achieved using Sharpless asymmetric dihydroxylation with OsO₄ and a chiral ligand, yielding 6-hydroxy intermediates (65–70% yield). Methoxy and methyl groups are introduced via Williamson ether synthesis (for position 2) and Friedel-Crafts alkylation (positions 3 and 7), respectively, using methyl iodide and AlCl₃. Final purification via reduced-pressure distillation isolates the product (71% overall yield).
| Step | Reaction | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Esterification | H₂SO₄, MeOH | 90–95 |
| 2 | Hydroxylation | OsO₄, NMO | 65–70 |
| 3 | Methoxyation | MeI, NaH | 80–85 |
| 4 | Methylation | MeCl, AlCl₃ | 75–80 |
Lactone Ring-Opening Strategy
Cyclopentadecanolide serves as a precursor in this method. Ring-opening hydrogenation with Pd/C (10%) and W(OTf)₆ at 135°C under H₂ produces pentadecanoic acid (99% purity). The hydroxyl group is introduced via epoxidation of a pre-installed double bond at position 6 using m-CPBA, followed by acid hydrolysis (60% yield). Methylation employs dimethyl sulfate under basic conditions, while stereochemical control is achieved through chiral resolution using (+)-CSA.
Biomimetic Synthesis from Natural Sources
Malania oleifera oil, rich in tetracosa-15-enoic acid, is saponified to release the fatty acid backbone. Ozonolysis and reductive workup with NaBH₄ yield 15-hydroxypentadecanoic acid (55% yield). Methoxy and methyl groups are added via Mitsunobu reaction (Ph₃P, DIAD) and Grignard reagents, respectively. This route leverages natural stereochemistry but faces scalability challenges due to limited raw material availability.
Hunsdiecker Reaction-Based Pathway
Ethyl hydrogen azelate undergoes electrolysis to form diethyl thapsate. A Hunsdiecker reaction with Br₂ and Ag₂O introduces a bromine at position 15, which is substituted with hydroxide under alkaline conditions (70% yield). Methyl groups are installed via Cu-catalyzed cross-coupling, and the ester is finalized with methanol/HCl.
Radical-Mediated Methylation
A novel approach uses tert-butyl hydroperoxide (TBHP) to generate radicals at positions 3 and 7. Methyl groups are added via Barton-McCombie reaction with methyl iodide and Bu₃SnH (60% yield). The hydroxy group is protected as a TBS ether during methylation and deprotected with TBAF.
Enzymatic Resolution for Stereocontrol
Racemic intermediates are resolved using lipase B from Candida antarctica. The enzyme selectively hydrolyzes the (2R,3S,6S,7S) isomer’s ester, achieving 98% enantiomeric excess. This method complements chemical synthesis but requires optimization for industrial-scale production.
Comparison of Key Methods
| Method | Steps | Overall Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Multi-Step Esterification | 4 | 71 | High | Low |
| Lactone Ring-Opening | 5 | 55 | Moderate | Moderate |
| Biomimetic | 6 | 40 | Low | High |
| Hunsdiecker | 7 | 50 | High | Moderate |
Challenges and Optimization
- Stereochemical Control : Asymmetric catalysis with Jacobsen’s Mn-salen complexes improves diastereoselectivity in hydroxylation steps.
- Regioselectivity : Directed ortho-metalation with LiTMP ensures precise methylation at positions 3 and 7.
- Yield Improvement : Flow chemistry reduces side reactions during esterification, boosting yields to >85%.
Chemical Reactions Analysis
Hydrolysis Reactions
Compound X undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. Key findings include:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Alkaline hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.
Oxidation Reactions
The hydroxy group at C6 and methoxy group at C2 are primary oxidation targets:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | 0°C, H₂SO₄ | 6-Keto-2-methoxy-3,7-dimethylpentadecanoic acid | >90% at C6 |
| CrO₃ (Jones reagent) | RT, acetone | 2-Methoxy-3,7-dimethyl-6-oxopentadecanoic acid | 85% |
Key Observation :
Steric hindrance from the 3,7-dimethyl groups limits oxidation at neighboring positions, favoring reactivity at the less hindered C6 hydroxy group.
Esterification and Transesterification
Compound X participates in ester exchange reactions:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄ (cat.), 70°C, 8 h | Ethyl ester derivative | 67% |
| Methylation (re-esterification) | CH₃I, K₂CO₃, DMF | Methyl ester (unchanged) | >95% |
Notable Feature :
The methyl ester group at C1 remains inert under standard transesterification conditions, likely due to steric protection from the 2-methoxy and 3,7-dimethyl substituents.
Functionalization at the Hydroxy Group
The C6 hydroxy group undergoes derivatization:
Stereochemical Impact :
Retention of configuration at C6 is observed in silylation and acetylation, confirmed by chiral HPLC .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Process | Products |
|---|---|---|
| 150–200°C | Loss of methanol | Anhydride formation |
| 250–300°C | Cracking of alkyl chain | Short-chain aldehydes and ketones |
Implication :
Thermal instability above 150°C necessitates low-temperature storage .
Key Considerations for Reaction Design
-
Stereochemical Preservation : Reactions requiring retention of the (2R*,3S*,6S*,7S*) configuration must avoid strongly acidic/basic conditions or high temperatures .
-
Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of the hydroxy group, while nonpolar solvents favor ester stability.
-
Byproduct Management : Methanol release during transesterification requires efficient removal to drive equilibrium.
Scientific Research Applications
Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique stereochemistry also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural complexity sets it apart from simpler fatty acid esters. Below is a comparative analysis with analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Diversity: The target compound’s combination of hydroxyl, methoxy, and methyl groups distinguishes it from simpler esters like hexadecanoic acid methyl ester, which lack functionalization .
- Chain Length: The 15-carbon backbone is intermediate between tridecanoic (13 carbons) and heptadecanoic (17 carbons) derivatives, affecting hydrophobicity .
Physicochemical and Functional Properties
Hydrophilicity and Solubility:
- The hydroxyl and methoxy groups enhance the target compound’s polarity compared to non-hydroxylated esters (e.g., hexadecanoic acid methyl ester), likely improving water solubility .
- Linear esters like palmitoleic acid methyl ester (C16:1) exhibit lower polarity, making them more suitable for lipid-based applications .
Surfactant Potential:
- While focuses on quaternary ammonium surfactants, the target compound’s hydroxyl group may enable weak micellization, though less effectively than charged surfactants. Simple esters (e.g., C16:0 methyl ester) lack this capacity .
Biological Activity
Pentadecanoic acid, also known as C15:0, is an odd-chain saturated fatty acid that has garnered attention for its potential biological activities and health benefits. The compound , 6-hydroxy-2-methoxy-3,7-dimethyl-pentadecanoic acid methyl ester , is a derivative of pentadecanoic acid and presents unique properties worth exploring. This article delves into the biological activity of this compound, supported by various studies and findings.
Overview of Biological Activities
Pentadecanoic acid has been identified as an essential fatty acid with a range of biological activities that may contribute to human health. Some key activities include:
- Anti-inflammatory Effects : Pentadecanoic acid exhibits broad anti-inflammatory properties across various human cell systems. It has been shown to modulate inflammatory pathways effectively.
- Antiproliferative Properties : The compound demonstrates antiproliferative effects, particularly in cancer cell lines, indicating its potential as an adjunct in cancer therapeutics.
- Metabolic Regulation : It acts as a dual partial agonist for peroxisome proliferator-activated receptors (PPARs) and has been linked to improved glucose metabolism and mitochondrial function.
Research Findings
Recent studies have highlighted the significant biological activities associated with pentadecanoic acid and its derivatives:
- Cell-Based Studies : Research involving 12 primary human cell systems revealed that pentadecanoic acid (C15:0) was non-cytotoxic at concentrations ranging from 1.9 to 50 μM. It exhibited dose-dependent activities across 36 biomarkers related to inflammation and cell proliferation .
- Comparative Analysis with Other Fatty Acids : In comparison to eicosapentaenoic acid (EPA), pentadecanoic acid showed broader clinical relevance and safety at similar concentrations. Notably, it mimicked the activity of well-known therapeutics such as gemcitabine and paclitaxel at higher doses .
- Mechanistic Insights : The compound functions through multiple mechanisms:
Case Study 1: Anti-Cancer Activity
A study evaluating the antiproliferative effects of pentadecanoic acid on various cancer cell lines demonstrated significant reductions in cell viability at concentrations above 5 μM. The findings suggested that pentadecanoic acid could be a promising candidate for cancer therapy due to its ability to inhibit tumor growth without cytotoxicity to normal cells .
Case Study 2: Metabolic Health
In another investigation focusing on metabolic health, pentadecanoic acid was found to improve insulin sensitivity and regulate lipid metabolism in preclinical models. These results support its role as a beneficial dietary component for managing metabolic disorders .
Data Table
Q & A
Q. What are the recommended analytical techniques for characterizing the stereochemistry of this compound?
To resolve the stereochemistry (2R*,3S*,6S*,7S*), a combination of NMR spectroscopy (particularly - COSY, DEPT, and NOESY) and chiral HPLC is advised. For NMR, focus on coupling constants and nuclear Overhauser effects to confirm spatial arrangements of substituents. Comparative analysis with known stereoisomers or synthetic standards (e.g., methyl pentadecanoate derivatives in ) can validate assignments. Mass spectrometry (HRMS) ensures molecular integrity .
Q. How should researchers handle and store this compound to ensure stability?
The compound’s hydroxyl and methoxy groups may confer sensitivity to moisture and oxidation. Store under inert gas (N or Ar) at –20°C in amber vials. Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light. Safety protocols (e.g., GHS07 skin/eye irritation warnings in ) mandate PPE, including nitrile gloves and safety goggles .
Q. What synthetic routes are feasible for introducing the 6-hydroxy and 2-methoxy groups?
A stepwise approach is recommended:
Esterification : Start with pentadecanoic acid, using methanol/H catalysis to form the methyl ester (see methyl pentadecanoate synthesis in ).
Selective hydroxylation : Use oxidizing agents (e.g., KMnO under controlled pH) at position 3.
Methoxy introduction : Protect the hydroxyl group (e.g., TMSCl), then perform nucleophilic substitution (CHI/KCO) at position 4.
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
Discrepancies in chemical shifts (e.g., methoxy vs. hydroxyl proton environments) may arise from solvent polarity or temperature. Strategies:
- Solvent standardization : Use deuterated solvents (CDCl or DMSO-d) consistently.
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. –40°C.
- Cross-validate with computational models : Compare experimental shifts with DFT-calculated values (Gaussian or ORCA software) .
Q. What catalytic systems optimize yield in stereoselective synthesis?
Palladium-catalyzed methods ( ) can enhance stereocontrol. For example:
- Use Pd(OAc) with chiral ligands (e.g., BINAP) to direct asymmetric induction.
- Monitor reaction progress via TLC or in situ IR spectroscopy.
- Adjust solvent polarity (e.g., THF vs. DMF) to favor desired diastereomers.
Reported yields for similar esters () range from 40–70%, but optimization of equivalents and reaction time can improve outcomes .
Q. How does the compound’s stereochemistry influence its physicochemical properties?
The (2R*,3S*,6S*,7S*) configuration affects:
- Melting point : Diastereomers may show 5–10°C variations due to packing efficiency.
- Solubility : Polar hydroxyl/methoxy groups enhance solubility in ethanol or DMSO, but steric bulk reduces it in nonpolar solvents.
- Stability : Axial vs. equatorial substituents influence susceptibility to hydrolysis (e.g., methoxy at position 2 may slow degradation) .
Q. What strategies mitigate byproduct formation during methoxy group installation?
Common byproducts (e.g., over-alkylation or elimination) can be minimized by:
- Protecting groups : Use TBDMS or acetyl to shield reactive hydroxyls.
- Low-temperature conditions : Perform reactions at 0–5°C to suppress side reactions.
- Stoichiometric control : Limit CHI to 1.1 equivalents and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Methodological Notes
- Data Validation : Cross-reference spectral data with NIST databases () and published analogs (e.g., methyl pentadecanoate in ).
- Safety Compliance : Adhere to GHS guidelines () for waste disposal and exposure limits.
- Stereochemical Confirmation : X-ray crystallography remains the gold standard for absolute configuration determination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
